1-(4-Cyanophenyl)-1H-imidazole-4-carboxylic acid

Lipophilicity Fragment-based drug design Physicochemical property

1-(4-Cyanophenyl)-1H-imidazole-4-carboxylic acid (CAS 1239723-51-3, molecular formula C₁₁H₇N₃O₂, molecular weight 213.19 g/mol) is a heterocyclic building block comprising an imidazole ring substituted at N1 with a 4-cyanophenyl group and at C4 with a carboxylic acid. The electron‑withdrawing nitrile and hydrogen‑bond‑donating carboxylate create a predictable reactivity profile that underpins its use as a versatile intermediate in medicinal chemistry and coordination chemistry.

Molecular Formula C11H7N3O2
Molecular Weight 213.19 g/mol
Cat. No. B11811751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Cyanophenyl)-1H-imidazole-4-carboxylic acid
Molecular FormulaC11H7N3O2
Molecular Weight213.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)N2C=C(N=C2)C(=O)O
InChIInChI=1S/C11H7N3O2/c12-5-8-1-3-9(4-2-8)14-6-10(11(15)16)13-7-14/h1-4,6-7H,(H,15,16)
InChIKeyQUWHSQBPHSHPPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Cyanophenyl)-1H-imidazole-4-carboxylic acid: Structural Identity and Physicochemical Baseline for Procurement Decisions


1-(4-Cyanophenyl)-1H-imidazole-4-carboxylic acid (CAS 1239723-51-3, molecular formula C₁₁H₇N₃O₂, molecular weight 213.19 g/mol) is a heterocyclic building block comprising an imidazole ring substituted at N1 with a 4-cyanophenyl group and at C4 with a carboxylic acid [1]. The electron‑withdrawing nitrile and hydrogen‑bond‑donating carboxylate create a predictable reactivity profile that underpins its use as a versatile intermediate in medicinal chemistry and coordination chemistry. Procured at a standard purity of 97% from major suppliers, the compound’s XLogP3 of 1.3 and topological polar surface area of 78.9 Ų place it in a favorable property space for fragment‑based drug design .

Why Generic Substitution of 1-(4-Cyanophenyl)-1H-imidazole-4-carboxylic Acid with In‑Class Imidazole‑4‑carboxylates Is Not Supported


In‑class imidazole‑4‑carboxylic acids are not interchangeable because the 4‑cyanophenyl substituent simultaneously modulates electronic character, hydrogen‑bonding geometry, and metabolic stability in ways that simpler aryl or alkyl analogs cannot replicate. In the crystallographically characterized ethyl ester derivative, the 4‑cyanophenyl group directs a three‑dimensional hydrogen‑bonded network through complementary N–H···N and C–H···N contacts that would be disrupted by replacing the para‑cyano with a chloro, hydrogen, or benzyl substituent [1]. This structural preorganization directly affects solubility and protein‑ligand binding complementarity, meaning that any change at the N1‑aryl position alters the scaffold’s performance in both synthetic transformations and biological assays.

Quantitative Differentiation Evidence for 1-(4-Cyanophenyl)-1H-imidazole-4-carboxylic acid Relative to Closest Analogs


Lipophilicity Reduction vs. Des‑Carboxy Analog 1-(4-Cyanophenyl)imidazole (CPI)

The carboxylic acid at C4 markedly lowers lipophilicity compared with the parent 1-(4-cyanophenyl)-1H-imidazole (CPI, CAS 25372-03-6). Computed XLogP3 for the target compound is 1.3, whereas CPI lacks the carboxylate and is expected to exhibit substantially higher logP (estimated XLogP3 of approximately 2.1 for CPI based on a difference of ~0.8 log units attributable to the ionizable carboxyl group). This reduction in logP translates to improved aqueous solubility and a lower risk of nonspecific binding in biochemical assays [1].

Lipophilicity Fragment-based drug design Physicochemical property

Hydrogen-Bond Donor Count Advantage Over 1-(4-Cyanophenyl)imidazole for Supramolecular Assembly

The carboxylic acid contributes one additional hydrogen-bond donor (HBD = 1) relative to CPI (HBD = 0). Crystallographic analysis of the closely related ethyl 5-amino-1-(4-cyanophenyl)-1H-imidazole-4-carboxylate, which also carries H‑bond donors adjacent to the 4‑cyanophenyl group, demonstrates that N–H···N and C–H···N hydrogen bonds organize the molecules into extended chains of alternating R₂²(10) and R₄⁴(34) rings [1]. The free carboxylic acid of the target compound is expected to engage in even stronger O–H···O/N dimerization motifs, offering a predictable supramolecular synthon not available with CPI or its 5‑carboxylate regioisomer.

Crystal engineering Hydrogen bonding Coordination chemistry

Topological Polar Surface Area (TPSA) Comparison with 1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic Acid

The cyano group (C≡N) provides a higher TPSA contribution (23.8 Ų) than a chloro substituent (0 Ų). The target compound has a computed TPSA of 78.9 Ų [1]. The chloro analog 1-(4-chlorophenyl)-1H-imidazole-4-carboxylic acid (C₁₀H₇ClN₂O₂, molecular weight 222.63 g/mol) would have an estimated TPSA of approximately 55.1 Ų (carboxylate contribution: 37.3 Ų + two imidazole nitrogens: ~17.8 Ų; chloro contributes zero). This ~24 Ų difference in polar surface area directly affects membrane permeability and oral bioavailability predictions, making the cyano analog more suitable for targets requiring lower passive permeability.

Drug-likeness Polar surface area ADME prediction

Rotatable Bond Count and Conformational Rigidity vs. 1-(4-Cyanobenzyl)-1H-imidazole-4-carboxylic Acid

The target compound contains two rotatable bonds (the C–N bond connecting the phenyl to imidazole, and the carboxylic acid C–C bond) [1]. In contrast, the benzyl analog 1-(4-cyanobenzyl)-1H-imidazole-4-carboxylic acid (CAS 1979407-17-4) introduces a methylene spacer, increasing the rotatable bond count to 3 and adding conformational flexibility. Higher rigidity (2 vs. 3 rotatable bonds) in the target compound translates to a smaller entropic penalty upon protein binding, which can improve ligand efficiency in fragment-based screening campaigns.

Conformational analysis Ligand efficiency Scaffold design

Crystallographically Validated Hydrogen-Bond Motif Distinct from 4‑Chlorophenyl Analog

In the single‑crystal X‑ray study of the ethyl ester derivative of the target compound, the 4‑cyanophenyl group participates in C–H···N hydrogen bonds that form alternating R₂²(10) and R₄⁴(34) ring motifs, generating a one‑dimensional chain [1]. The 4‑chlorophenyl analog, by contrast, crystallizes with a different supramolecular architecture involving N–H···O, N–H···N, C–H···N, and C–H···π(arene) hydrogen bonds that link molecules into complex two‑dimensional sheets. The nitrile’s linear geometry and hydrogen‑bond acceptor capability thus direct a simpler, more predictable one‑dimensional assembly, while the chloro substituent leads to more complex, less predictable packing.

Crystal packing Supramolecular chemistry Structure-property relationship

Xanthine Oxidase Inhibition Potential Suggested by Vendor‑Reported Interaction Data

Vendor technical documentation indicates that 1-(4-cyanophenyl)-1H-imidazole-4-carboxylic acid has been studied for binding affinity with xanthine oxidase using molecular docking and in vitro enzyme inhibition assays . Quantitative IC₅₀ values are not publicly disclosed in the vendor datasheet; however, structurally related 1‑aryl‑1H‑imidazole‑4‑carboxylic acids have been reported as xanthine oxidoreductase inhibitors with IC₅₀ values as low as 7.0–8.0 nM for optimized biphenyl analogs . The target compound’s 4‑cyanophenyl substituent places it in a chemical space adjacent to these potent inhibitors, and the free carboxylic acid is a known zinc‑binding pharmacophore in this target class.

Xanthine oxidase Enzyme inhibition Hyperuricemia

Procurement‑Relevant Application Scenarios for 1-(4-Cyanophenyl)-1H-imidazole-4-carboxylic acid Based on Differentiated Evidence


Fragment‑Based Drug Discovery Library Design Requiring Low Lipophilicity and Hydrogen‑Bond Donor Capacity

With XLogP3 of 1.3 and one strong hydrogen‑bond donor, the compound is a suitable fragment for combinatorial library synthesis targeting enzymes with a carboxylic acid recognition motif (e.g., metalloproteases, xanthine oxidase). Its lower logP relative to CPI (Δ ≈ –0.8 units) reduces nonspecific binding in biochemical screens, while the rotatable bond count of 2 maximizes ligand efficiency [1].

Coordination Polymer and Metal–Organic Framework Synthesis Exploiting Predictable 1D Hydrogen‑Bond Networks

The crystallographically validated 1D chain motif enabled by the nitrile–imidazole–carboxylate triad (as observed in the ethyl ester analog) provides a predictable supramolecular building block for crystal engineering. Procurement is justified over the 4‑chlorophenyl analog, which produces less predictable 2D sheets, and over CPI, which lacks the acid hydrogen‑bond donor [1].

Synthesis of Farnesyltransferase Inhibitor Scaffolds via Amidation

The carboxylic acid handle permits straightforward amidation to generate diverse amide libraries. Published farnesyltransferase inhibitor series based on imidazole‑cyanophenyl motifs demonstrate that the 4‑cyanophenyl group confers favorable pharmacokinetic properties when elaborated via the 4‑carboxylate position [1]. The target compound serves as a direct precursor to such inhibitors, offering a two‑step synthetic route versus multi‑step routes required for the benzyl homolog (which introduces an additional rotatable bond and metabolic liability).

Antihyperuricemic Lead Optimization Starting from a Commercially Pure Building Block

Structurally related 1‑aryl‑1H‑imidazole‑4‑carboxylic acids inhibit xanthine oxidoreductase with low‑nanomolar IC₅₀ values. The target compound, available at 97% purity with batch‑specific QC data (NMR, HPLC, GC) from multiple vendors, provides a quality‑controlled entry point for medicinal chemistry optimization of this chemotype without the synthetic burden of the biphenyl analogs [1].

Quote Request

Request a Quote for 1-(4-Cyanophenyl)-1H-imidazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.